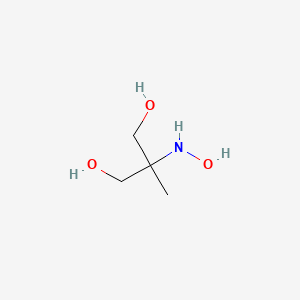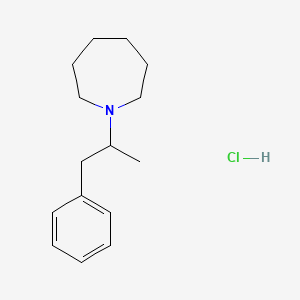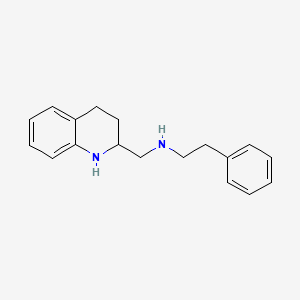
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenethylamino group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- typically involves multi-step organic reactions. One common method includes the reduction of quinoline derivatives followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reactions are facilitated by catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts such as platinum or palladium.
Substitution: Nucleophilic substitution reactions are common, where the phenethylamino group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride, platinum, palladium
Substitution: Alkyl halides, acyl chlorides, palladium on carbon
Major Products
The major products formed from these reactions include various quinoline derivatives, N-oxides, and further hydrogenated tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in microbial cells, leading to their death.
類似化合物との比較
Similar Compounds
- Quinoline, 1,2,3,4-tetrahydro-2-methyl-
- Quinoline, 1,2,3,4-tetrahydro-
- Tetrahydroquinoline
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its phenethylamino group enhances its potential as a bioactive compound, making it a valuable target for drug discovery and development.
特性
CAS番号 |
23766-89-4 |
|---|---|
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC名 |
2-phenyl-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H22N2/c1-2-6-15(7-3-1)12-13-19-14-17-11-10-16-8-4-5-9-18(16)20-17/h1-9,17,19-20H,10-14H2 |
InChIキー |
SDDCXRABBOAPJP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2NC1CNCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


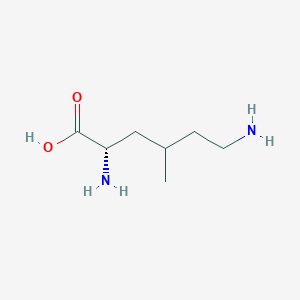
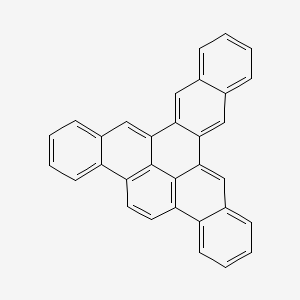
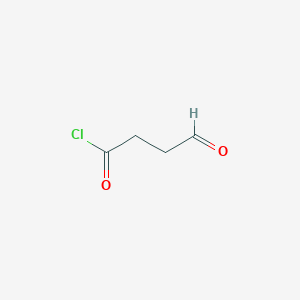
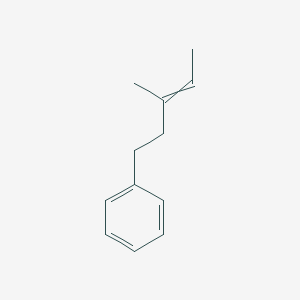
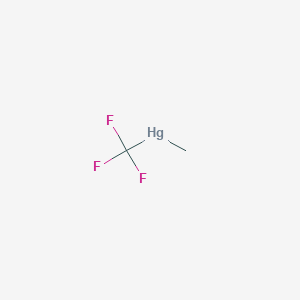
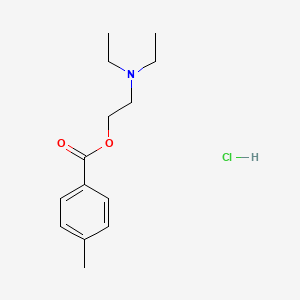
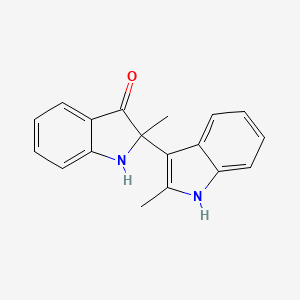
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
